2-Methyl-2-[(2-methylpropyl)amino]propanenitrile
Overview
Description
Mechanism of Action
Target of Action
This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds, suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in the synthesis of various pharmaceuticals and organic compounds, it could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.
Action Environment
As an intermediate in the synthesis of various pharmaceuticals and organic compounds, its stability and efficacy could be influenced by a variety of factors, including temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
2-Methyl-2-[(2-methylpropyl)amino]propanenitrile plays a role in biochemical reactions as an intermediate in the synthesis of pharmaceuticals and organic compounds . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound may be metabolized into different products, which can further interact with other metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-methylpropyl)amino]propanenitrile typically involves the reaction of 2-methylpropanenitrile with 2-methylpropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-methylpropyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Methyl-2-[(2-methylpropyl)amino]propanenitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanenitrile: This compound has a similar structure but differs in its functional groups and reactivity.
2-Methylpropan-2-amine: Another related compound with different chemical properties and applications.
Uniqueness
2-Methyl-2-[(2-methylpropyl)amino]propanenitrile is unique due to its specific molecular structure, which imparts distinct reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in pharmaceutical synthesis highlight its importance .
Properties
IUPAC Name |
2-methyl-2-(2-methylpropylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(2)5-10-8(3,4)6-9/h7,10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXICTGPBRRDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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